
N4-isopropyl-N6,N6-dimethylpyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N4-isopropyl-N6,N6-dimethylpyrimidine-4,6-diamine” is a chemical compound that contains 29 atoms in total, including 16 Hydrogen atoms, 9 Carbon atoms, and 4 Nitrogen atoms . It is also known as “N4,N4-Dimethylpyrimidine-4,6-diamine” with a CAS Number of 36314-80-4 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 138.17 . It is recommended to be stored in a dark place, sealed in dry, at 2-8°C . The physical form of this compound can be either solid or liquid .科学的研究の応用
Fluorescent and Chemiluminescent Labeling
Compounds related to N4-isopropyl-N6,N6-dimethylpyrimidine-4,6-diamine have been utilized in the development of fluorescent, chemiluminescent, and enzyme-labeled synthetic oligodeoxyribonucleotide probes for hybridization assays. These probes are essential for detecting specific sequences of DNA or RNA, offering high sensitivity and specificity. The use of such derivatives in probes facilitates the detection of genetic materials without the need for radioactive labels, making the process safer and more accessible for various scientific and medical applications (Urdea et al., 1988).
Frustrated Lewis Pair Chemistry
Research into N-isopropylaniline and its reactions with the Lewis acid B(C6F5)3 has shed light on the behavior of frustrated Lewis pairs (FLPs). FLPs are of significant interest in catalysis, enabling the activation of small molecules in a manner not possible with traditional Lewis acid-base pairs. This research provides insight into the synthesis of adducts and their reactions with H2 and CO2, contributing to the development of new catalytic processes that could be applied in synthetic chemistry and materials science (Voss et al., 2012).
Photochemical Reactions
Studies on the photochemical reactions of cytosine analogs, including compounds structurally related to this compound, in alcoholic solutions have provided valuable insights into DNA damage and repair mechanisms. Understanding these photochemical processes is crucial for developing strategies to protect genetic materials from UV-induced damage, with implications for fields ranging from dermatology to genetic engineering (Ekpenyong & Shetlar, 1979).
Material Science and Engineering
Compounds with isopropylidene and methyl groups have been synthesized and used in the development of highly organosoluble and flexible polyimides. These materials exhibit color lightness and transparency, making them suitable for applications in electronics, optics, and aerospace engineering. The synthesis and characterization of such polyimides demonstrate the potential of these compounds in creating advanced materials with specific mechanical, optical, and thermal properties (Liaw & Chang, 2004).
Safety and Hazards
The safety information for “N4-isopropyl-N6,N6-dimethylpyrimidine-4,6-diamine” indicates that it has several hazard statements including H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
4-N,4-N-dimethyl-6-N-propan-2-ylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7(2)12-8-5-9(13(3)4)11-6-10-8/h5-7H,1-4H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRODQJCDRSWDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC=N1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

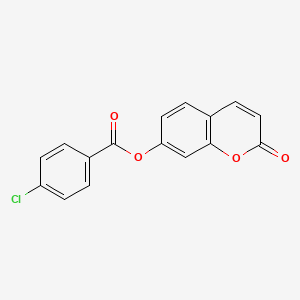
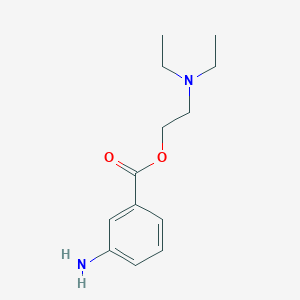
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2659721.png)
![benzo[d]thiazol-6-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2659722.png)
![N~4~-(4-methylphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2659723.png)
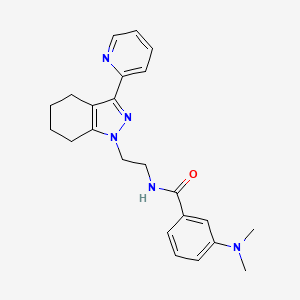
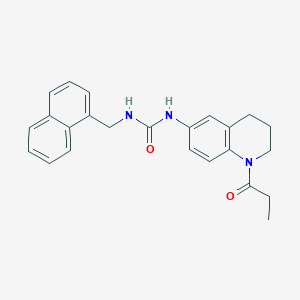

![2-ethoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2659732.png)
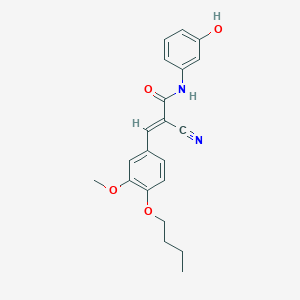
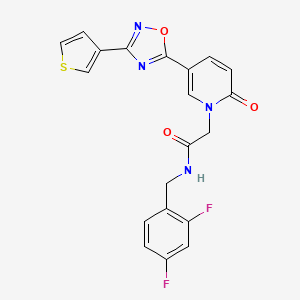
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B2659736.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide hydrochloride](/img/structure/B2659739.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2659740.png)